N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound features a pyrrole ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group, combined with an N,N-diethylacetamide side chain. The oxadiazole ring enhances metabolic stability and bioavailability, while the diethylamide group influences solubility and pharmacokinetics .
Properties
IUPAC Name |
N,N-diethyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-22(5-2)17(24)13-23-12-6-7-16(23)19-20-18(21-25-19)15-10-8-14(3)9-11-15/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWNYWWHSSMTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound is characterized by an oxadiazole ring and a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 349.40 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Apoptosis induction |
| Jurkat (T-cell leukemia) | < 15 | Enzyme inhibition (Bcl-2 pathway) |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Study on COX Inhibition : A study comparing various oxadiazole derivatives found that compounds similar to this compound exhibited potent COX-II inhibitory activity with IC50 values ranging from 0.2 to 0.5 µM .
- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects against different cancer cell lines, revealing that modifications in the phenyl group significantly influenced activity levels .
Comparison with Similar Compounds
Substituted Acetamide Derivatives
The following table highlights key structural analogs and their variations:
Key Observations :
- The 2-ethylphenylamide analog () retains the molecular weight but introduces aromaticity, which may alter receptor binding.
- Proxazole shares the N,N-diethyl group but lacks the pyrrole ring, emphasizing the pyrrole’s role in modulating biological activity .
Functional and Pharmacological Comparisons
Physicochemical Properties
- Melting Points : Analogs like 12a (78.4–79.8°C) and 11v (155.5–158.5°C) show significant variability, influenced by aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but likely intermediate due to its balanced hydrophobicity .
- HPLC Purity : Derivatives like 11as (99.0% purity) and 12b (99.6%) highlight synthetic efficiency. The target compound’s purity would depend on optimized coupling reactions, as seen in ’s triazole-pyrrole synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
